
3-Hydroxy-6-methylheptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-6-methylheptan-2-one is an organic compound belonging to the class of tertiary alcohols. It has the molecular formula C8H16O2 and a molecular weight of 144.215 g/mol . This compound is characterized by the presence of a hydroxy group (-OH) attached to a saturated carbon atom, making it a tertiary alcohol . It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Hydroxy-6-methylheptan-2-one can be synthesized through several methods. One common method involves the aldol condensation of isovaleral and acetone in the presence of a basic substance. This reaction forms a condensate containing 4-hydroxy-6-methylheptan-2-one, which is then subjected to hydrogenation under dehydration conditions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes. A mixture of isovaleral and acetone is continuously fed into a reactor maintained at a predetermined temperature, along with a basic substance. The resulting mixture is continuously drawn out after a predetermined residence time, ensuring efficient and scalable production .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-6-methylheptan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or primary alcohols.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy-6-methylheptan-2-one has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-6-methylheptan-2-one involves its interaction with specific molecular targets. It is known to interact with epididymal-specific lipocalin-9 in humans . The hydroxy group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways and reactions.
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxy-6-methylheptan-2-one: Another tertiary alcohol with similar structural features.
3-Heptanone, 6-methyl-: A ketone with a similar carbon backbone.
4-Hydroxy-6-methylheptan-2-one: A structural isomer with different functional group positioning.
Uniqueness
3-Hydroxy-6-methylheptan-2-one is unique due to its specific hydroxy group positioning, which imparts distinct chemical reactivity and biological interactions. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
687638-86-4 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
3-hydroxy-6-methylheptan-2-one |
InChI |
InChI=1S/C8H16O2/c1-6(2)4-5-8(10)7(3)9/h6,8,10H,4-5H2,1-3H3 |
Clave InChI |
IUPOQZQYWZEIPA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC(C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrrolo[1,2-a]quinoxalin-4-amine, N-(3,4,5-trimethoxyphenyl)-](/img/structure/B12527114.png)
propanedinitrile](/img/structure/B12527122.png)
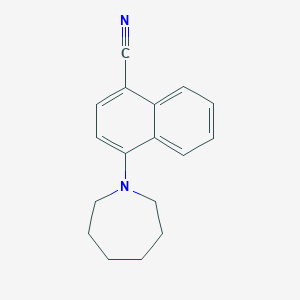

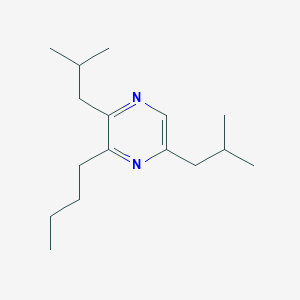
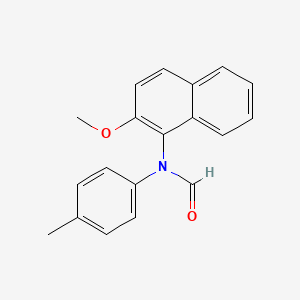
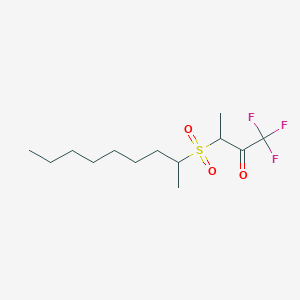
![1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one](/img/structure/B12527146.png)
![2-(5-Ethyltricyclo[3.2.2.0~2,4~]nonan-1-yl)-N-methylpropan-2-amine](/img/structure/B12527149.png)
![1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(4-piperidinylmethyl)-](/img/structure/B12527154.png)
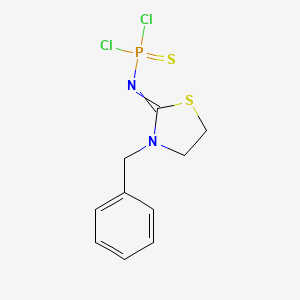

![7-(1-Aminoethyl)-6-bromo-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12527164.png)
![7-Butoxy-3-[2-(4-butylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B12527186.png)
